molecular formula C7H13NO2 B016534 Methyl 3-(N-allylamino)propionate CAS No. 37732-74-4

Methyl 3-(N-allylamino)propionate

Cat. No.: B016534
CAS No.: 37732-74-4
M. Wt: 143.18 g/mol
InChI Key: DEYVYXCZEYFXJG-UHFFFAOYSA-N
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Description

Methyl 3-(allylamino)propanoate is an organic compound with the molecular formula C7H13NO2 It is a methyl ester derivative of 3-(allylamino)propanoic acid

Scientific Research Applications

Methyl 3-(allylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of Methyl 3-(allylamino)propanoate over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Methyl 3-(allylamino)propanoate at different dosages in animal models have not been reported in the literature

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(allylamino)propanoate can be synthesized through several methods. One common approach involves the aza-Michael reaction, where an allylamine reacts with methyl acrylate in the presence of a base or a catalyst. The reaction typically occurs under mild conditions and can be catalyzed by enzymes such as lipases .

Industrial Production Methods

Industrial production of methyl 3-(allylamino)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzylamino)propanoate
  • Methyl 3-(phenylethylamino)propanoate
  • Methyl 3-(piperidin-1-yl)propanoate

Uniqueness

Methyl 3-(allylamino)propanoate is unique due to its allylamino group, which provides distinct reactivity and potential for forming bioactive compounds. This differentiates it from other similar compounds that may have different substituents on the amino group, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

methyl 3-(prop-2-enylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-8-6-4-7(9)10-2/h3,8H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYVYXCZEYFXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618508
Record name Methyl N-prop-2-en-1-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37732-74-4
Record name N-2-Propen-1-yl-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37732-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-prop-2-en-1-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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